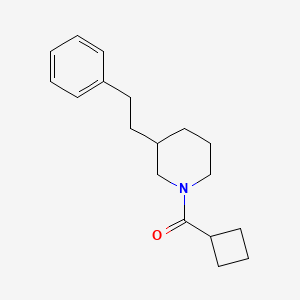
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Wirkmechanismus
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine increases the levels of GABA in the brain, leading to a calming effect and a reduction in neuronal excitability.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition. Additionally, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in lab experiments is its high selectivity for GABA aminotransferase, making it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
For research may include clinical trials to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in the treatment of addiction, epilepsy, and anxiety. Additionally, further studies may be needed to investigate the optimal dosing regimen and potential drug interactions of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine.
Synthesemethoden
The synthesis of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine involves the reaction of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in high purity.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been extensively studied for its therapeutic potential in the treatment of addiction, epilepsy, and anxiety. In preclinical studies, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(17-9-4-10-17)19-13-5-8-16(14-19)12-11-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEVDRFQBHMAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorophenyl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5976362.png)
![N-methyl-6-oxo-1-(3-phenylpropyl)-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5976370.png)
![1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide](/img/structure/B5976372.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5976377.png)
![methyl 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5976385.png)
![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5976388.png)
![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)
![1-(3-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5976421.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide](/img/structure/B5976422.png)
![2-(4-chlorophenoxy)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5976433.png)
![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)
![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B5976466.png)